3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one
Description
3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one is a hydrogenated pyrroloimidazole derivative characterized by a partially saturated bicyclic framework with a ketone functional group at the 7-position and a methyl substituent at the 3-position. This compound is synthesized via enantioselective intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes (e.g., 49a–j) using chiral N-heterocyclic carbene (NHC) catalysts such as C2. This method achieves high yields (81–98%) and moderate enantioselectivity (67–79% ee), though substrate-dependent variations exist (e.g., 49f yields only 39% with 56% ee) .
Their synthesis often involves cyclization, cycloaddition, or cyclocondensation strategies, as highlighted in a comprehensive review covering 15 years of literature .
Properties
IUPAC Name |
3-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJTFKBGFEVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular cyclization. This method is efficient and provides good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrroloimidazole Family
The following table compares 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one with key analogues:
Key Observations:
- Ring System Variations : The substitution pattern (e.g., [1,2-a] vs. [1,2-c]) significantly impacts reactivity and applications. For example, the [1,2-c] isomer (6,6-Dimethyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one ) is marketed as a building block but lacks enantioselective synthesis data .
- Functional Group Influence : The C7 ketone in the target compound enhances electrophilicity, making it a candidate for further derivatization. In contrast, the hydroxyl group in (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol may confer hydrogen-bonding capabilities .
- Synthetic Efficiency : The NHC-catalyzed method for the target compound outperforms traditional coupling strategies (e.g., 6a synthesis yields only 33%) .
Physicochemical and Application-Based Comparisons
- Solubility : Polycyclic derivatives like 6a–d exhibit poor solubility in common solvents, limiting their utility in solution-phase reactions . In contrast, the dihydro-pyrroloimidazole core of the target compound offers better solubility for catalytic applications.
- Thermal Stability : High melting points (e.g., 347°C for 6a ) suggest robust thermal stability in fused-ring systems, whereas partially saturated analogues likely have lower melting points .
- Enantioselectivity: The target compound’s enantioselective synthesis (up to 79% ee) distinguishes it from non-chiral analogues like 6,6-Dimethyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one, which lacks stereochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
